

Application Notes & Protocols: 2-Amino-4,6-dimethylphenol as a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylphenol

Cat. No.: B145764

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Introduction: The Strategic Value of a Bifunctional Building Block

2-Amino-4,6-dimethylphenol is a substituted aromatic compound distinguished by the presence of three key functional groups on its benzene ring: a hydroxyl group, an amino group, and two methyl groups. This unique arrangement makes it a highly valuable and versatile chemical intermediate in organic synthesis. The nucleophilic character of the amino and hydroxyl groups, combined with the steric and electronic influence of the ortho- and para-methyl substituents, allows for a wide range of chemical transformations.

Its utility is most prominent in the synthesis of complex molecular architectures where precise control over substitution patterns is critical. This guide provides an in-depth exploration of the physicochemical properties, key applications, and detailed experimental protocols involving **2-Amino-4,6-dimethylphenol**, designed for researchers and professionals in the chemical and pharmaceutical industries. The compound serves as a crucial building block in the production of dyes, pigments, pharmaceuticals, and agrochemicals.^[1] The relative positions of the amino and hydroxyl groups are pivotal to its reactivity and stability.^[1]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of **2-Amino-4,6-dimethylphenol** are

summarized below.

Property	Value	Source
CAS Number	41458-65-5	[2]
Molecular Formula	C ₈ H ₁₁ NO	[3][4]
Molecular Weight	137.18 g/mol	[3][5]
Appearance	Solid	[6]
Melting Point	130 °C	[3][5]
Boiling Point	244.7 ± 28.0 °C at 760 mmHg	[3][5]
Density	1.1 ± 0.1 g/cm ³	[3]
Flash Point	101.8 ± 24.0 °C	[3]
Topological Polar Surface Area	46.2 Å ²	[3]
InChI Key	GISWNAMJAQRJPC-UHFFFAOYSA-N	[6]

Note: Physical properties are predicted or experimental values and may vary slightly.

Core Applications in Chemical Synthesis

The bifunctional nature of **2-Amino-4,6-dimethylphenol** makes it an ideal precursor for a diverse range of target molecules.

- **Pharmaceutical Intermediates:** The aminophenol scaffold is a key component in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][7] The ability to selectively modify the amino and hydroxyl groups allows for the construction of complex drug molecules.
- **Agrochemicals:** This intermediate is employed in the production of specialized herbicides and pesticides.[1][7] Its structure can be incorporated into active compounds designed to target specific biological pathways in pests or weeds.

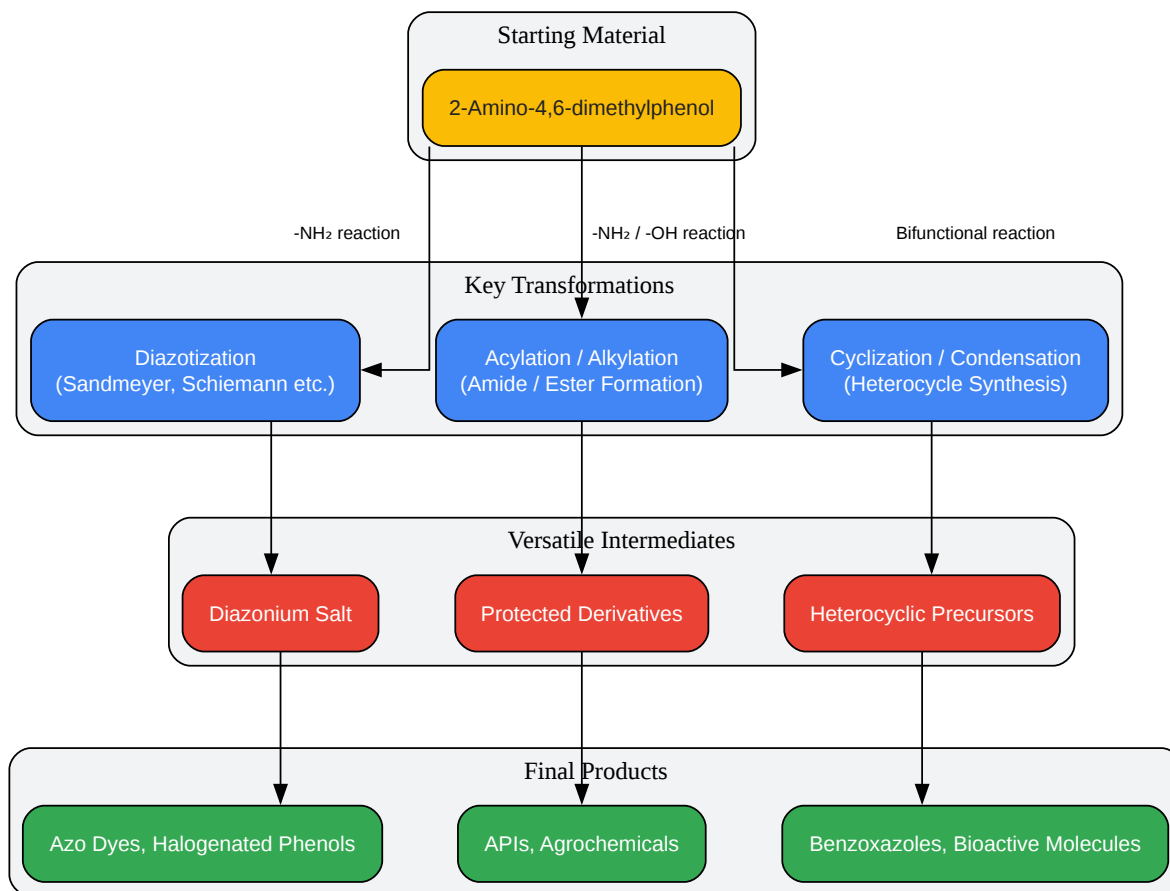
- **Dyes and Pigments:** As a substituted aminophenol, it serves as a crucial building block for creating a wide spectrum of colors for various applications, including textiles.^[1] The amino group is readily diazotized to form diazonium salts, which are key intermediates in the synthesis of azo dyes.
- **Polymer Science:** Derivatives of aminophenols are investigated for their role in modifying polymer properties.^[1] For instance, related dimethylphenol compounds are key monomers in the synthesis of high-performance polymers like polyphenylene ether (PPE) resins.^{[8][9]}

Key Synthetic Transformations: Protocols and Mechanistic Insights

The reactivity of **2-Amino-4,6-dimethylphenol** is dominated by the nucleophilicity of its amino (-NH₂) and hydroxyl (-OH) groups. The following protocols provide detailed, step-by-step methodologies for key transformations.

Workflow for Intermediate Synthesis

The general workflow for utilizing **2-Amino-4,6-dimethylphenol** as an intermediate follows a logical progression from functional group transformation to the final product.



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Caption: General synthetic workflow using **2-Amino-4,6-dimethylphenol**.

Protocol 1: Diazotization and Subsequent Sandmeyer Reaction

This protocol details the conversion of the primary amino group into a diazonium salt, which is then substituted with a chloro group. This is a foundational reaction for introducing a variety of functionalities onto the aromatic ring.

Rationale: The reaction proceeds by treating the amine with nitrous acid (generated in situ from NaNO_2 and a strong acid) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The subsequent addition of a copper(I) salt catalyst facilitates the replacement of the diazonium group.

Materials:

- **2-Amino-4,6-dimethylphenol** (1.0 eq)
- Hydrochloric acid (HCl), concentrated (3.0 eq)
- Sodium nitrite (NaNO_2), (1.1 eq)
- Copper(I) chloride (CuCl), (1.2 eq)
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath

Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend **2-Amino-4,6-dimethylphenol** in a mixture of water and concentrated HCl.
- Cool the suspension to 0-5 °C using an ice-salt bath.

- Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change.
- In a separate beaker, dissolve copper(I) chloride in concentrated HCl and cool it in an ice bath.
- Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.
- Allow the reaction mixture to stir at low temperature for 30 minutes and then warm to room temperature, continuing to stir for an additional 1-2 hours until gas evolution ceases.

Work-up and Purification:

- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloro-4,6-dimethylphenol.
- The product can be further purified by column chromatography on silica gel or by recrystallization.

Safety Precautions:

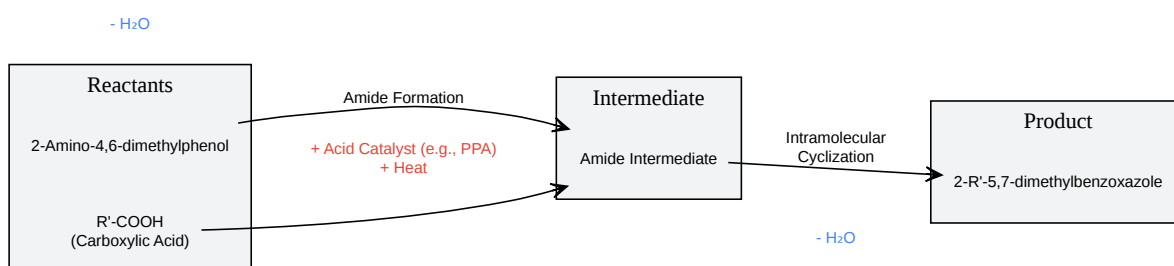
- Diazonium salts can be explosive when isolated and dry; always keep them in solution.
- The reaction generates nitrogen gas and should be performed in a well-ventilated fume hood.
- Handle concentrated acids and organic solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Synthesis of a Benzoxazole Derivative

This protocol utilizes the ortho-relationship of the amino and hydroxyl groups to construct a 5,7-dimethylbenzoxazole ring system, a common scaffold in medicinal chemistry.

Rationale: The reaction is a condensation between the aminophenol and a carboxylic acid (or its derivative, like an acid chloride or ester). The initial step is the formation of an amide intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of water to form the stable benzoxazole ring.

Mechanism of Benzoxazole Formation



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